N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Pd-catalyzed C-N cross-coupling reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a fluorophenyl group, and an oxadiazole ring
Properties
Molecular Formula |
C17H12FN3O4 |
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Molecular Weight |
341.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-2-11(3-5-12)15-20-17(25-21-15)16(22)19-8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22) |
InChI Key |
DEGZMKMNIUFCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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